molecular formula C10H13BrClNO B14392357 Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride CAS No. 88692-59-5

Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride

Cat. No.: B14392357
CAS No.: 88692-59-5
M. Wt: 278.57 g/mol
InChI Key: JRAOWNKNCAEHAD-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is known for its unique structure, which includes a bromomethyl group attached to a benzene ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride typically involves the Pinner reaction. This reaction proceeds via the acid-catalyzed attack of nitriles by alcohols, forming imidates as their hydrochloride salts . The general mechanism involves the following steps:

    Nitrile Activation: The nitrile group is activated by an acid catalyst.

    Alcohol Addition: An alcohol attacks the activated nitrile, forming an imidate intermediate.

    Hydrochloride Formation: The imidate intermediate is converted into its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction typically occurs under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives.

    Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids or ketones.

    Reduction: Products include amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(chloromethyl)benzenecarboximidate;hydrochloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Ethyl 4-(methyl)benzenecarboximidate;hydrochloride: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

Uniqueness

Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in synthetic chemistry, offering versatility in the formation of complex molecules .

Properties

CAS No.

88692-59-5

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h3-6,12H,2,7H2,1H3;1H

InChI Key

JRAOWNKNCAEHAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)CBr.Cl

Origin of Product

United States

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